molecular formula C9H14N4O3 B14689320 Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, hydrate CAS No. 31652-49-0

Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, hydrate

Cat. No.: B14689320
CAS No.: 31652-49-0
M. Wt: 226.23 g/mol
InChI Key: FYLHKMGQCHPNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, hydrate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a urea moiety and a pyrimidinyl group. It is often used in pharmaceutical and chemical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, hydrate typically involves the reaction of ethyl isocyanate with a pyrimidine derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives and pyrimidine compounds, which can be further utilized in chemical synthesis and pharmaceutical applications.

Scientific Research Applications

Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of microbial proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-
  • Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, monohydrate
  • Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, dihydrate

Uniqueness

The uniqueness of Urea, 1-ethyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-, hydrate lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

31652-49-0

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-ethylurea

InChI

InChI=1S/C9H14N4O3/c1-4-10-8(15)11-6-5-7(14)13(3)9(16)12(6)2/h5H,4H2,1-3H3,(H2,10,11,15)

InChI Key

FYLHKMGQCHPNSA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC(=O)N(C(=O)N1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.